molecular formula C25H20BrClN2O4 B11698421 (4Z)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11698421
M. Wt: 527.8 g/mol
InChI Key: JWXAGAQVGQHHLQ-GRSHGNNSSA-N
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Description

(4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the presence of bromine, chlorine, and methoxy groups, contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzylidene Intermediate: The reaction between 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde and an appropriate reagent to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with 1-(3-chloro-4-methylphenyl)hydrazine to form the pyrazolidine-3,5-dione core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzyloxy groups.

    Reduction: Reduction reactions could target the carbonyl groups within the pyrazolidine-3,5-dione core.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The unique structural features of this compound make it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE
  • **(4Z)-4-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE

Uniqueness

The presence of multiple functional groups (bromine, chlorine, methoxy) in this compound distinguishes it from other pyrazolidine-3,5-diones

Properties

Molecular Formula

C25H20BrClN2O4

Molecular Weight

527.8 g/mol

IUPAC Name

(4Z)-4-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C25H20BrClN2O4/c1-15-8-9-18(13-21(15)27)29-25(31)19(24(30)28-29)10-17-11-20(26)23(22(12-17)32-2)33-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,28,30)/b19-10-

InChI Key

JWXAGAQVGQHHLQ-GRSHGNNSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)/C(=O)N2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)N2)Cl

Origin of Product

United States

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